N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(17-15(20)18-7-6-16-14(18)19)8-11-9-21-13-5-3-2-4-12(11)13/h2-5,9-10H,6-8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKWOMSJLHTPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through coupling reactions and electrophilic cyclization reactions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Imidazolidine Ring: The imidazolidine ring can be formed through cyclization reactions involving urea derivatives.
Final Coupling: The final step involves coupling the benzothiophene core with the imidazolidine ring under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiophene ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The imidazolidine ring may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from the Benzamide Family
- Substituents : Variable alkoxy groups (methoxy, ethoxy, propoxy, isopropoxy) at the 4-position of the phenyl ring.
| Compound (Entry) | Substituent (R) | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| N-[(2S)-1-...methoxyphenyl...]benzamide (5) | 4-OCH₃ | ~407.4 | Lacks benzothiophene; uses phenyl + hydroxyl group |
| N-[(2S)-1-...ethoxyphenyl...]benzamide (6) | 4-OCH₂CH₃ | ~421.4 | Alkoxy chain length differs; no imidazolidine |
| N-[(2S)-1-...propoxyphenyl...]benzamide (7) | 4-OCH₂CH₂CH₃ | ~435.5 | Increased lipophilicity; no fused heterocycle |
Key Observations :
Benzothiophene-Containing Schiff Bases
discusses Schiff bases derived from 1-benzothiophene-3-carbaldehyde, such as 1-(1-benzothiophen-3-yl)-N-(4-methylphenyl)methanimine , which exhibit antimicrobial activity (MIC: 8–32 µg/mL) .
Implications :
- The target compound’s carboxamide group likely improves metabolic stability compared to Schiff bases, which are prone to hydrolysis in physiological conditions.
Hybrid Compounds with Heterocyclic Motifs
Such hybrids emphasize the pharmacological relevance of combining aromatic and heterocyclic systems, though the target compound’s imidazolidine-carboxamide framework offers distinct electronic and steric properties .
Table 1: Comparative Analysis of Key Parameters
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and has a complex structure that includes both an imidazolidine ring and a benzothiophene moiety. The presence of these functional groups is significant for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis, which is crucial for the effectiveness of anticancer agents.
- Antioxidant Activity : Some studies suggest that benzothiophene derivatives possess antioxidant properties, which may contribute to their cytoprotective effects in certain contexts.
- Enzyme Inhibition : The imidazolidine structure can interact with specific enzymes, potentially inhibiting pathways involved in tumor growth and proliferation.
Cytotoxic Activity
A study evaluating the cytotoxic effects of related compounds found that several derivatives exhibited significant activity against cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The most potent compounds demonstrated IC50 values significantly lower than those of standard treatments like cisplatin .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
| 5f | SUIT-2 | 1.5 | More potent |
| 5g | HT-29 | 0.8 | 50.8 times more active |
Case Studies
In a comparative study, this compound was tested alongside other synthesized compounds derived from similar scaffolds. The results indicated that modifications to the benzothiophene moiety could enhance cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves coupling benzothiophene derivatives with imidazolidine precursors. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or coupling agents (e.g., EDC/HOBt) improve yields in carboxamide bond formation .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves benzothiophene aromatic protons (δ 7.2–7.8 ppm) and imidazolidine carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₆H₁₇N₃O₂S: 323.10 g/mol) confirms molecular formula .
- X-ray Crystallography : Validates spatial arrangement, particularly the planar benzothiophene and twisted imidazolidine moieties .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentration (10 µM vs. 1 mM) to ensure reproducibility .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) under physiological conditions .
- Structural Analogs : Compare activity with derivatives lacking the benzothiophene group to isolate pharmacophoric contributions .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like 5-HT₁A receptors. Key residues (e.g., Ser159, Asp116) form hydrogen bonds with the carboxamide group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
- Pharmacophore Modeling : Identify critical features (e.g., benzothiophene hydrophobicity, carboxamide H-bond donors) using MOE .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., 5-HT₁A). The (R)-enantiomer often shows 10–50× higher affinity due to optimal spatial alignment .
Key Considerations for Experimental Design
- Toxicity Screening : Use HepG2 cells for hepatotoxicity assessment (EC₅₀ >100 µM indicates low risk) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs); >60% remaining after 1 h suggests favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
